(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate
Overview
Description
(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate: is a chemical compound belonging to the class of esters. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate typically involves the esterification of the corresponding alcohol and acid derivatives. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or potassium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex ester structures. Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications. Industry: The compound is used in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism by which (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation .
Comparison with Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor in the preparation of various derivatives.
4,4’-Dichlorobenzophenone: Used in the production of polymers and as an intermediate in organic synthesis.
Uniqueness: (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate stands out due to its unique ester structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEZHORWKBBBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996443 | |
Record name | 2,3,4-Tri-O-benzoyl-6-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7494-44-2 | |
Record name | NSC400292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4-Tri-O-benzoyl-6-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90996443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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